molecular formula C44H62Cl2NO3PPdS B15073105 ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

Cat. No.: B15073105
M. Wt: 893.3 g/mol
InChI Key: CJAUXVNOOJGVLK-UHFFFAOYSA-M
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Description

The compound "ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)" is a palladium(II) complex with a highly sterically hindered phosphine ligand. Key components include:

  • Phosphine ligand: ditert-butyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane, providing significant steric bulk to enhance catalytic selectivity .
  • Counterion: Methanesulfonate (CH₃SO₃⁻), which stabilizes the palladium center and influences solubility .
  • Adduct: Dichloromethane (CH₂Cl₂), likely acting as a solvent or stabilizing agent in the crystal lattice .
  • Co-ligand: N-methyl-2-phenylaniline, which may participate in substrate activation during catalytic cycles.

This complex is designed for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where bulky ligands prevent palladium aggregation and improve turnover numbers (TONs) .

Properties

Molecular Formula

C44H62Cl2NO3PPdS

Molecular Weight

893.3 g/mol

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C29H45P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1

InChI Key

CJAUXVNOOJGVLK-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of t-BuXphos Pd G4 involves the methylation of the amino group on the biphenyl backbone, which distinguishes it from the third-generation precatalysts . The synthetic route typically includes the following steps:

    Ligand Synthesis: The biarylphosphine ligand is synthesized through a series of reactions involving the coupling of aryl halides with phosphines.

    Complex Formation: The ligand is then complexed with palladium to form the t-BuXphos Pd G4 complex.

Industrial Production Methods: Industrial production of t-BuXphos Pd G4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: t-BuXphos Pd G4 is primarily used in cross-coupling reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, aryl amines, and other substituted aromatic compounds .

Scientific Research Applications

Chemistry: t-BuXphos Pd G4 is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, t-BuXphos Pd G4 is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of carbon-nitrogen bonds is crucial in the development of many therapeutic agents .

Industry: In the industrial sector, t-BuXphos Pd G4 is used in the production of fine chemicals and materials. Its efficiency and stability make it a preferred catalyst for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of t-BuXphos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The process typically includes:

Comparison with Similar Compounds

Structural and Ligand Variations

The phosphine ligand’s steric and electronic properties critically determine catalytic performance. Below is a comparison with structurally related palladium complexes:

Compound Name (Ligand Type) Phosphine Ligand Structure Counterion/Adduct Thermal Stability (°C) Solubility Key Applications Reference
Target Compound Ditert-butyl-(2,4,6-triisopropylphenyl)phenyl Methanesulfonate, CH₂Cl₂ >150 (decomposes) CH₂Cl₂, THF Sterically hindered couplings
XPhos Pd G2 (Dicyclohexylphosphino) Dicyclohexyl-(2,4,6-triisopropylphenyl)phenyl Chloride 120–140 Toluene, DMF Aryl aminations, C–N couplings
t-BuBrettPhos Palladacycle Gen. 3 Di-t-butyl-(3,6-dimethoxy-2,4,6-triisopropyl) Methanesulfonate, CH₂Cl₂ >160 DCM, Ether High-temperature Buchwald reactions
DPPF Palladacycle Gen. 3 1,1’-Bis(diphenylphosphino)ferrocene Methanesulfonate 130–150 DMSO, Acetonitrile Asymmetric catalysis
Amphos Palladacycle Gen. 3 [4-(N,N-Dimethylamino)phenyl]di-t-butylphosphino Methanesulfonate 140–160 CH₃CN, THF Electron-deficient substrates

Catalytic Performance

  • Activity : The target compound’s ditert-butylphosphine ligand offers greater steric bulk than dicyclohexyl (XPhos Pd G2) or ferrocene-based (DPPF) ligands, enabling efficient coupling of bulky substrates (e.g., ortho-substituted aryl halides) .
  • Turnover Numbers (TONs): Methanesulfonate-based palladacycles (e.g., Gen. 3 catalysts) typically achieve TONs >10,000 in Suzuki-Miyaura reactions, outperforming chloride-counterion systems (TONs ~5,000) .
  • Thermal Stability : Adducts with dichloromethane (e.g., t-BuBrettPhos) enhance stability up to 160°C, critical for high-temperature applications .

Solubility and Handling

  • The target compound’s dichloromethane adduct improves solubility in non-polar solvents, whereas ferrocene-based ligands (DPPF) require polar solvents like DMSO .
  • Methanesulfonate counterions increase water tolerance compared to chloride, broadening substrate compatibility in aqueous media .

Q & A

Basic Research Questions

Q. How is the palladium complex "ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)" synthesized, and what analytical methods validate its structure?

  • Methodology : The synthesis involves ligand exchange or oxidative addition steps. For example, describes a palladium complex prepared by reacting a dimeric palladium precursor with triphenylphosphine in acetonitrile. Key characterization techniques include:

  • NMR spectroscopy (to confirm ligand coordination and purity).
  • X-ray crystallography (to resolve the geometry of the bulky phosphine ligand and palladium center).
  • Elemental analysis (to verify stoichiometry of the complex, including dichloromethane as a solvent adduct) .

Q. What role does the bulky phosphine ligand play in stabilizing palladium intermediates during cross-coupling reactions?

  • Methodology : The ditert-butyl and triisopropyl groups on the phosphine ligand create steric bulk, preventing aggregation of palladium species and stabilizing reactive intermediates (e.g., Pd(0) or Pd(II)-alkyl complexes). This is critical in Suzuki-Miyaura couplings, where ligand lability influences catalytic turnover. Comparative studies with less bulky ligands (e.g., PPh₃) show reduced activity due to instability of intermediates .

Q. Why is dichloromethane used as a solvent adduct in these complexes, and how does it affect catalytic performance?

  • Methodology : Dichloromethane (DCM) acts as a weakly coordinating solvent, stabilizing the palladium complex without interfering with ligand exchange during catalysis. Its presence is confirmed via TGA (thermogravimetric analysis) to quantify solvent loss upon heating. Researchers should test alternative solvents (e.g., THF, toluene) to assess activity changes, as DCM’s low boiling point may limit high-temperature applications .

Advanced Research Questions

Q. How do mixed ligand systems (e.g., NHC/phosphine) compare to bis-phosphine palladium complexes in alkoxycarbonylation reactions?

  • Methodology : highlights that mixed NHC/phosphine complexes enhance catalytic activity by balancing ligand lability (phosphine) and strong metal binding (NHC). To evaluate this:

  • Perform kinetic studies with varying ligand ratios.
  • Use DFT calculations to map energy barriers for ligand dissociation/association steps.
  • Compare turnover frequencies (TOF) with bis-phosphine analogs in model reactions (e.g., methoxycarbonylation of alkenes). Contradictions in literature data often arise from solvent polarity or substrate steric effects .

Q. What computational strategies optimize reaction conditions for palladium-catalyzed couplings involving bulky substrates?

  • Methodology : describes ICReDD’s approach combining quantum chemical calculations and experimental feedback. For example:

  • Use reaction path search algorithms (e.g., GRRM) to identify transition states in C–C bond formation.
  • Apply machine learning to predict optimal ligand-substrate combinations.
  • Validate predictions via high-throughput screening with GC-MS/HPLC to quantify yields. Discrepancies between computed and experimental results may stem from solvent effects or trace impurities .

Q. How can researchers resolve contradictions in reported catalytic activities of similar palladium complexes across studies?

  • Methodology : Contradictions often arise from differences in:

  • Precatalyst activation (e.g., presence/absence of reducing agents).
  • Substrate purity (e.g., residual moisture deactivating Pd species).
  • Analytical techniques (e.g., ICP-MS vs. UV-Vis for palladium leaching quantification).
  • Standardize protocols using control experiments (e.g., mercury drop tests for heterogeneous vs. homogeneous pathways) and report detailed synthetic procedures (e.g., drying steps for dichloromethane) .

Methodological Tables

Parameter Technique Key Insight Reference
Ligand steric bulkX-ray crystallographyQuantifies %Vbur (buried volume)
Pd leachingICP-MSCorrelates leaching with TOF decline in recyclability
Solvent coordinationTGA/DSCIdentifies solvent adducts (e.g., DCM)
Reaction optimizationHigh-throughput screeningLinks computational predictions to experimental TOF

Key Considerations for Researchers

  • Ligand Design : Prioritize ligands with tunable steric and electronic properties (e.g., ’s t-BuXPhos vs. t-BuBrettPhos).
  • Data Reproducibility : Document solvent purity, drying methods, and palladium precursor activation steps to mitigate contradictions.
  • Advanced Characterization : Pair NMR/XRD with operando techniques (e.g., XAFS) to track palladium speciation during catalysis.

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